
3-Chloro-4-methoxytoluene
Overview
Description
3-Chloro-4-methoxytoluene (CAS 22002-44-4) is a substituted toluene derivative with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . Structurally, it features a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the toluene backbone. This compound is utilized in research settings, notably as an internal standard for quantitative analysis in phytochemical studies due to its stability and distinct chromatographic properties .
Preparation Methods
Direct Chlorination of 4-Methoxytoluene or Related Precursors
Process Description:
Selective chlorination of 4-methoxytoluene or related phenyl derivatives is a common route. Chlorination is typically performed using elemental chlorine or chlorinating agents such as sulfuryl chloride. The reaction is carried out in the presence of inert organic solvents, often chlorinated hydrocarbons or thionyl chloride, which act as both solvent and chlorinating agent. Catalysts such as iodine, ferric chloride, stannic chloride, or antimony pentasulfide are employed to enhance regioselectivity and reaction rate.-
- Temperature range: 10 to 100 °C, preferably 35 to 45 °C for optimal selectivity.
- Solvents: chlorinated lower aliphatic hydrocarbons, chlorinated aromatic hydrocarbons, or thionyl chloride.
- Catalysts: iodine, ferric chloride, stannic chloride, antimony pentasulfide.
- Chlorinating agents: elemental chlorine or sulfuryl chloride.
Outcome:
This method yields 3-chloro-4-methoxytoluene with high regioselectivity, minimizing isomer formation. The product is typically purified by distillation.
Parameter | Details |
---|---|
Chlorinating agent | Cl2 or SO2Cl2 |
Catalyst | I2, FeCl3, SnCl4, Sb2S5 |
Solvent | Chlorinated hydrocarbons, thionyl chloride |
Temperature | 10–100 °C (optimal 35–45 °C) |
Purification | Distillation |
Selectivity | High for this compound |
Nucleophilic Substitution on Halogenated Toluene Derivatives
Process Description:
Starting from 1-chloro-3-halogenotoluene (where halogen = F, Cl, or Br), nucleophilic substitution with sodium methoxide introduces the methoxy group at the 4-position. This method involves heating the halogenated toluene with sodium methoxide in polar aprotic solvents such as methanol, N,N-dimethylformamide, N,N-dimethylacetamide, or dimethyl sulfoxide.-
- Temperature: 40 to 60 °C.
- Solvent: methanol or polar aprotic solvents as above.
- Sodium methoxide added in solid or solution form.
Advantages:
This method allows for regioselective methoxylation and is suitable for industrial scale due to mild conditions and good yields.
Parameter | Details |
---|---|
Starting material | 1-chloro-3-halogenotoluene |
Nucleophile | Sodium methoxide |
Solvent | Methanol, DMF, DMAc, DMSO |
Temperature | 40–60 °C |
Reaction time | Not specified (typically hours) |
Product | This compound |
Source: CN Patent CN113511960A
Multi-step Synthesis via 3-Chloro-4-methoxybenzyl Alcohol or Benzylamine Intermediates
Process Description:
An alternative approach involves preparing 3-chloro-4-methoxybenzyl alcohol or benzylamine intermediates, which can be converted to this compound derivatives. For example, 3-chloro-4-methoxybenzyl alcohol can be chlorinated using phosphorus oxychloride in oxolane solvent to form benzyl chloride derivatives, which can then be further transformed.-
- Chlorination temperature: 30–80 °C (preferably 35–45 °C).
- Use of phosphorus oxychloride as chlorinating agent.
- Subsequent quaternary ammonium salt formation and hydrolysis steps for amine derivatives.
Yields and Purity:
Yields up to 80% with purity exceeding 99% have been reported for benzylamine derivatives, indicating the efficiency of this route for related compounds.
Step | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Chlorination of benzyl alcohol | 35–45 °C, POCl3, oxolane solvent | Not specified | High |
Quaternary ammonium salt formation | 60–75 °C, ethanol solvent | Not specified | - |
Hydrolysis and isolation | Acid/base treatment, vacuum distillation | 80 | 99.3 |
Source: CN Patent CN105712891A
Method | Starting Material | Key Reagents/Catalysts | Temperature Range | Yield/Selectivity | Advantages | Limitations |
---|---|---|---|---|---|---|
Direct Chlorination | 4-Methoxytoluene or phenylisocyanate | Cl2 or SO2Cl2, FeCl3, I2, SnCl4 | 10–100 °C | High regioselectivity | Simple, direct, scalable | Requires careful control of conditions to avoid isomers |
Nucleophilic Substitution | 1-Chloro-3-halogenotoluene | Sodium methoxide, methanol/DMF | 40–60 °C | Good yields | Mild conditions, industrially feasible | Requires halogenated precursors |
Multi-step via Benzyl Alcohol/Amine | 3-Chloro-4-methoxybenzyl alcohol | POCl3, ethanol, acid/base | 30–80 °C | Up to 80% yield, high purity | High purity products, useful intermediates | Multi-step, more complex |
The direct chlorination method is well-documented and effective for producing this compound with high selectivity when using appropriate catalysts and solvents. The reaction temperature and choice of chlorinating agent critically influence the yield and purity.
The nucleophilic substitution approach offers a versatile alternative, especially when halogenated toluene derivatives are available. Sodium methoxide in polar solvents facilitates methoxy group introduction under relatively mild conditions.
The multi-step synthesis involving benzyl alcohol or benzylamine intermediates is valuable for producing related compounds with high purity, which can be further transformed into this compound derivatives or used in pharmaceutical synthesis.
Purification is generally achieved by distillation or crystallization, depending on the physical state and impurities.
The preparation of this compound can be efficiently achieved through several synthetic routes, each with distinct advantages. Direct chlorination of 4-methoxytoluene under catalyzed conditions remains a primary industrial method due to its simplicity and selectivity. Nucleophilic substitution on halogenated toluenes provides a complementary approach with mild reaction conditions. Multi-step syntheses via benzyl intermediates offer high purity products suitable for pharmaceutical applications. Selection of the method depends on available starting materials, desired purity, scale, and downstream application.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxytoluene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form 4-methoxytoluene.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxytoluene.
Substitution: Formation of 3-amino-4-methoxytoluene or 3-thio-4-methoxytoluene.
Scientific Research Applications
Chemistry: 3-Chloro-4-methoxytoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as lead compounds in the development of new drugs .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that enhance the properties of these products .
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxytoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The chlorine and methoxy groups influence the reactivity and selectivity of these reactions by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
3-Methoxytoluene (CAS 100-84-5)
- Molecular Weight : 122.17 g/mol .
- Key Differences : The absence of chlorine reduces molecular weight and alters reactivity. 3-Methoxytoluene is flammable , requiring precautions against ignition sources . It serves as a precursor in organic synthesis where halogenation is unnecessary.
4-Chloro-2-Methylanisole (5-Chloro-2-Methoxytoluene)
- Structure : Chlorine at the 5-position (equivalent to 4-position in alternative numbering) and methoxy at the 2-position.
- Key Differences : Altered substituent positions modify electronic effects. The meta-para substitution in 3-chloro-4-methoxytoluene may enhance resonance stabilization compared to the ortho-chloro substitution in this isomer, affecting solubility and reactivity .
3-Iodo-4-Methoxytoluene (CAS 50597-88-1)
- Structure : Iodine replaces chlorine at the 3-position.
- Molecular Weight : 248.06 g/mol .
- Key Differences : The larger iodine atom increases molecular weight and polarizability, making this compound more reactive in nucleophilic aromatic substitution compared to its chloro analog. It may also exhibit distinct spectral properties (e.g., UV-Vis absorption) .
Physical and Chemical Properties
Biological Activity
3-Chloro-4-methoxytoluene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
This compound, with the molecular formula , features a chloro group and a methoxy group attached to a toluene ring. Its structure can be represented as follows:
This compound is characterized by its colorless to light yellow liquid form, with a boiling point of approximately 213 °C and a flash point of 87 °C .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various derivatives of methoxy-substituted toluenes found that compounds similar to this compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A study focused on related compounds highlighted that certain derivatives could induce apoptosis in various cancer cell lines, including those associated with leukemia and myeloma. The research utilized molecular docking simulations to predict the binding affinity of these compounds to key proteins involved in cancer progression .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. In vitro assays have shown that it can inhibit the proliferation of cancer cells by modulating pathways associated with apoptosis. Notably, compounds with similar structures have been observed to upregulate pro-apoptotic genes such as p53 and Bax, suggesting a mechanism that promotes programmed cell death .
Case Studies
- Antibacterial Activity : A study published in Phytochemical Analysis analyzed various extracts from plants containing similar methoxy-substituted compounds. The results indicated that extracts with high concentrations of phenolic compounds exhibited strong antibacterial activity against resistant strains of bacteria, reinforcing the potential of this compound in developing new antimicrobial agents .
- Anticancer Potential : Research focusing on the cytotoxicity of related piperidinone derivatives revealed that these compounds could significantly reduce cell viability in myeloma and leukemia cells, with IC50 values indicating potent activity. The studies emphasized the importance of further exploring the structure-activity relationship (SAR) of these compounds for therapeutic applications .
Summary of Findings
Biological Activity | Target Organisms/Cell Lines | Key Findings |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | Significant antibacterial activity with low MIC values |
Cytotoxic | Myeloma, leukemia cell lines | Induces apoptosis; upregulates p53 and Bax genes |
Mechanism | Cancer cells | Inhibits proliferation through apoptosis pathways |
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-methoxytoluene, and how do reaction conditions influence yield?
Basic
The synthesis typically involves chlorination and methoxylation of toluene derivatives. A common method is the Friedel-Crafts alkylation of 3-chlorotoluene followed by methoxy group introduction via nucleophilic substitution. Key parameters include temperature control (80–120°C) and catalysts like AlCl₃ for electrophilic substitution . Optimizing stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) and protecting groups for the methoxy moiety can mitigate side reactions. Purity (>98%) is achievable through fractional distillation and recrystallization .
Q. How does the electronic effect of substituents influence regioselectivity in electrophilic substitution reactions of this compound?
Advanced
The chloro (-Cl) and methoxy (-OCH₃) groups exert opposing electronic effects: -Cl is mildly deactivating (meta-directing), while -OCH₃ is strongly activating (ortho/para-directing). Computational studies (e.g., DFT) and experimental nitration data suggest that the methoxy group dominates, directing electrophiles to the ortho position relative to itself. Conflicting reports on nitration products require validation via HPLC and ¹H-NMR to resolve positional isomerism .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Basic
- ¹H/¹³C-NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm).
- IR Spectroscopy : Confirm C-O (1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds.
- GC-MS : Assess purity and fragmentation patterns (e.g., m/z 156.61 for molecular ion) .
Cross-referencing with synthetic intermediates (e.g., sulfonyl chlorides) ensures structural fidelity .
Q. What strategies are recommended for synthesizing bioactive derivatives of this compound?
Advanced
Functionalize the aromatic ring via sulfonation or amidation to enhance bioactivity. For example:
- Sulfonyl Derivatives : React with chlorosulfonic acid to yield 3-chloro-4-methylbenzenesulfonyl chloride, a precursor for sulfonamide drugs .
- Amide Derivatives : Couple with carboxylic acids using DCC/DMAP to generate N-(3-Chloro-4-methylphenyl) analogs, screened for antimicrobial activity via microdilution assays .
Q. What are the critical safety considerations when handling this compound in the laboratory?
Basic
- Storage : Keep in a cool, ventilated area away from ignition sources; use explosion-proof equipment .
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods for synthesis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose per EPA/ECHA regulations .
Q. How can researchers functionalize this compound to introduce sulfonyl groups for downstream applications?
Advanced
Sulfonation is achieved via two-step synthesis:
Sulfonation : React with concentrated H₂SO₄ at 150°C to form the sulfonic acid intermediate.
Chlorination : Treat with PCl₅ to yield 3-chloro-4-methylbenzenesulfonyl chloride. Monitor reaction progress by TLC (silica gel, eluent: hexane/EtOAc 4:1) .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
Basic
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).
- GC-FID : Calibrate with internal standards (e.g., 4-chlorotoluene) for accuracy .
- LC-MS/MS : Confirm trace amounts in environmental samples (LOD: 0.1 ppm) .
Q. How should researchers address contradictory data in synthetic yield or spectroscopic results?
Advanced
- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian software).
- Isomer Separation : Employ preparative HPLC to isolate and characterize positional isomers .
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
Advanced
- Ecotoxicology Studies : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀).
- Degradation Pathways : Simulate photolysis (UV-Vis) and hydrolysis (pH 7–9) to identify persistent intermediates (e.g., chlorinated phenols) .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .
Q. What literature review strategies are effective for identifying novel applications of this compound?
Basic
- Database Searches : Use Web of Science with keywords: "(this compound) AND (synthesis OR derivatives)".
- Patent Analysis : Filter USPTO/EPO patents for recent industrial applications (e.g., agrochemicals).
- Citation Tracking : Follow seminal papers (e.g., Morgan & Challenor, 2025) for emerging trends .
Properties
IUPAC Name |
2-chloro-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBRBKYGIQXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176440 | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22002-44-4 | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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